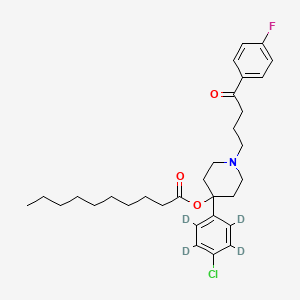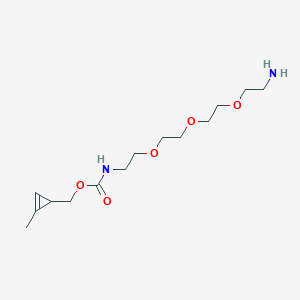
Kartogenin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kartogenin-d4 is a deuterated derivative of Kartogenin, a small molecule known for its ability to induce chondrogenic differentiation of mesenchymal stem cells. This compound has garnered significant attention in the field of regenerative medicine, particularly for its potential in cartilage repair and regeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kartogenin-d4 involves the incorporation of deuterium atoms into the Kartogenin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is the use of deuterated solvents in the hydrogenation step, which replaces hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Kartogenin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds. These derivatives can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Kartogenin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactions and stability.
Biology: Investigated for its role in promoting chondrogenic differentiation and cartilage regeneration.
Medicine: Explored as a potential therapeutic agent for treating osteoarthritis and other cartilage-related disorders.
Industry: Utilized in the development of advanced biomaterials for tissue engineering and regenerative medicine
Mecanismo De Acción
Kartogenin-d4 exerts its effects by modulating the CBFβ-RUNX1 transcriptional program, which is crucial for chondrogenic differentiation. The compound binds to the filamin A protein, leading to the activation of the CBFβ-RUNX1 pathway. This activation promotes the differentiation of mesenchymal stem cells into chondrocytes, thereby enhancing cartilage formation and repair .
Comparación Con Compuestos Similares
Similar Compounds
Kartogenin: The non-deuterated form of Kartogenin-d4, known for its chondrogenic properties.
Curcumin: Another compound investigated for its potential in cartilage regeneration.
TGF-β3: A growth factor commonly used in cartilage tissue engineering
Uniqueness of this compound
This compound is unique due to its deuterium incorporation, which can enhance the stability and bioavailability of the compound. This makes it a promising candidate for long-term therapeutic applications compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C20H15NO3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-[(4-phenylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)/i4D,5D,8D,9D |
Clave InChI |
SLUINPGXGFUMLL-DOGSKSIHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)


![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)








